molecular formula C19H27N3O4S B10992785 N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10992785
M. Wt: 393.5 g/mol
InChI Key: MNFJUQBXRSABOY-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cycloheptyl group, a benzamide core, and a tetrahydrothiophene sulfone moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzoic acid with cycloheptylamine under acidic conditions to form N-cycloheptyl-4-aminobenzamide.

    Introduction of the Tetrahydrothiophene Sulfone Moiety: The tetrahydrothiophene sulfone group is introduced via a nucleophilic substitution reaction. This involves the reaction of tetrahydrothiophene with a sulfonyl chloride to form the sulfone, followed by coupling with the benzamide derivative using a carbodiimide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the benzamide ring.

Scientific Research Applications

N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The tetrahydrothiophene sulfone moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can bind to proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-4-aminobenzamide: Lacks the tetrahydrothiophene sulfone moiety.

    N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid: Contains a carboxylic acid group instead of the benzamide.

Uniqueness

N-cycloheptyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its combination of a cycloheptyl group, a benzamide core, and a tetrahydrothiophene sulfone moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H27N3O4S

Molecular Weight

393.5 g/mol

IUPAC Name

N-cycloheptyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C19H27N3O4S/c23-18(20-15-5-3-1-2-4-6-15)14-7-9-16(10-8-14)21-19(24)22-17-11-12-27(25,26)13-17/h7-10,15,17H,1-6,11-13H2,(H,20,23)(H2,21,22,24)

InChI Key

MNFJUQBXRSABOY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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